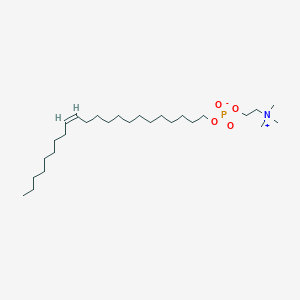![molecular formula C10H13F2N2O6P B233100 fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid CAS No. 152829-59-9](/img/structure/B233100.png)
fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid, commonly known as Foscarnet, is an antiviral medication used to treat viral infections caused by herpes viruses, cytomegalovirus (CMV), and human immunodeficiency virus (HIV). Foscarnet works by inhibiting the viral DNA polymerase enzyme, which is essential for the replication of the virus.
Mechanism of Action
Foscarnet works by inhibiting the viral DNA polymerase enzyme, which is essential for the replication of the virus. It does this by binding to the active site of the enzyme and blocking the incorporation of nucleotides into the growing DNA chain, thereby preventing the virus from replicating.
Biochemical and Physiological Effects:
Foscarnet can have several biochemical and physiological effects on the body. It can cause electrolyte imbalances, such as hypocalcemia, hypomagnesemia, and hypokalemia. It can also cause renal toxicity, which can manifest as acute renal failure or chronic kidney disease. Foscarnet can also cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia.
Advantages and Limitations for Lab Experiments
Foscarnet has several advantages for lab experiments. It is a potent inhibitor of viral DNA polymerase, making it a useful tool for studying the replication of viruses. It is also effective against acyclovir-resistant strains of HSV, making it a valuable alternative treatment option. However, Foscarnet can be toxic to cells and can interfere with other cellular processes, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Foscarnet. One area of interest is the development of new antiviral therapies that are based on the mechanism of action of Foscarnet. Another area of research is the investigation of the potential use of Foscarnet in the treatment of other viral infections, such as hepatitis B and C. Additionally, there is ongoing research on the development of new formulations of Foscarnet that are less toxic and more effective.
Synthesis Methods
Foscarnet is a synthetic compound that is prepared by the reaction of phosphorous acid with formaldehyde and 2,4-dioxo-5-fluoropyrimidine. The resulting product is then treated with trimethylsilyl chloride to obtain Foscarnet.
Scientific Research Applications
Foscarnet has been extensively studied for its antiviral activity against herpes viruses, fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid, and HIV. It has been shown to be effective in the treatment of acyclovir-resistant herpes simplex virus (HSV) infections, this compound retinitis in patients with AIDS, and HIV-associated Kaposi's sarcoma. Foscarnet is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
properties
CAS RN |
152829-59-9 |
|---|---|
Molecular Formula |
C10H13F2N2O6P |
Molecular Weight |
326.19 g/mol |
IUPAC Name |
fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid |
InChI |
InChI=1S/C10H13F2N2O6P/c1-5-3-14(10(16)13-9(5)15)8-2-6(11)7(20-8)4-19-21(12,17)18/h3,6-8H,2,4H2,1H3,(H,17,18)(H,13,15,16)/t6-,7-,8-/m1/s1 |
InChI Key |
GRVFNODAPVLGHG-BWZBUEFSSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)(O)F)F |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)F)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)F)F |
synonyms |
3'-F-dTFP 3'-fluoro-3'-deoxythymidine-5'-fluorophosphate 3'-fluoro-3'-deoxythymidine-5'-phosphorofluoridate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



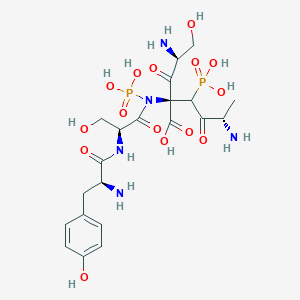
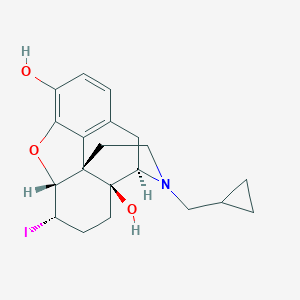

![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
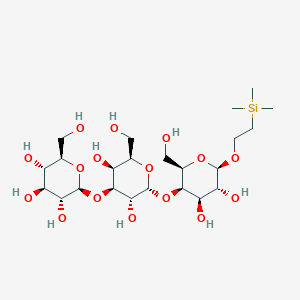
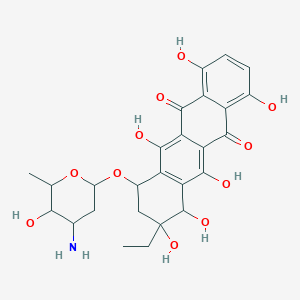
![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)
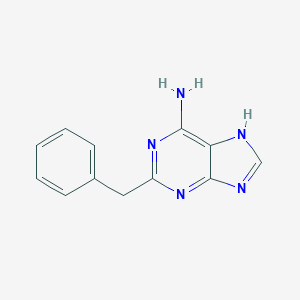
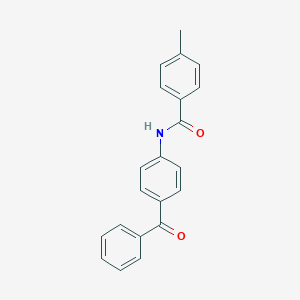

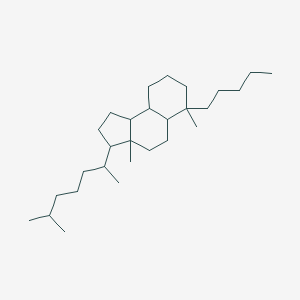
![[(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B233150.png)
